molecular formula C10H17NO2 B13165279 2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one

2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one

Cat. No.: B13165279
M. Wt: 183.25 g/mol
InChI Key: RKZWYRSMISVFCW-UHFFFAOYSA-N
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Description

2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is a chemical compound with the molecular formula C10H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted ethanone with an octahydrocyclopenta[b]pyrrole derivative . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and octahydrocyclopenta[b]pyrrole ring system contribute to its versatility in various applications .

Biological Activity

2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol. The compound features a methoxy group attached to a cyclopentane-derived nitrogen heterocycle, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of octahydrocyclopenta[b]pyrroles have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. In vitro studies revealed that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it may act as a negative modulator of NMDA receptors containing the NR2B subunit, which is implicated in neurodegenerative diseases. This modulation can potentially reduce excitotoxicity associated with conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Modulation of Receptor Activity : By selectively modulating NMDA receptors, it may help in managing excitotoxicity and neuronal damage.
  • Antimicrobial Activity : Preliminary studies have shown that related compounds possess antimicrobial properties against various pathogens, suggesting a broader spectrum of biological activity .

Case Study 1: Anticancer Activity

In a study published in PubMed, researchers synthesized several derivatives of octahydrocyclopenta[b]pyrroles and tested their anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.67 µM, demonstrating significant potential as an anticancer agent .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of related compounds on neuronal cultures subjected to excitotoxic stress. The results indicated that these compounds could significantly reduce neuronal death, suggesting their potential use in treating neurodegenerative disorders .

Data Table: Biological Activities

Biological Activity Effect IC50 Value Reference
Anticancer (MCF-7)Inhibition of proliferation0.67 µM
NeuroprotectionReduction of excitotoxicityNot specified
AntimicrobialInhibition against pathogensVaries

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-methoxyethanone

InChI

InChI=1S/C10H17NO2/c1-13-7-10(12)11-6-5-8-3-2-4-9(8)11/h8-9H,2-7H2,1H3

InChI Key

RKZWYRSMISVFCW-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCC2C1CCC2

Origin of Product

United States

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